molecular formula C11H12O5 B11997180 1,4-Benzenediol, 2-methoxy-, diacetate CAS No. 75514-03-3

1,4-Benzenediol, 2-methoxy-, diacetate

Cat. No.: B11997180
CAS No.: 75514-03-3
M. Wt: 224.21 g/mol
InChI Key: UWWSJVBSLCCVDT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediol, 2-methoxy-, diacetate can be synthesized through the acetylation of 2-methoxyhydroquinone. The general procedure involves the reaction of 2-methoxyhydroquinone with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Reaction Scheme:

2-Methoxyhydroquinone+2Acetic Anhydride1,4-Benzenediol, 2-methoxy-, diacetate+2Acetic Acid\text{2-Methoxyhydroquinone} + 2 \text{Acetic Anhydride} \rightarrow \text{this compound} + 2 \text{Acetic Acid} 2-Methoxyhydroquinone+2Acetic Anhydride→1,4-Benzenediol, 2-methoxy-, diacetate+2Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure ensures high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-methoxy-, diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the acetylated hydroxyl groups back to hydroxyl groups, regenerating the parent hydroquinone derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: 2-Methoxyhydroquinone

    Substitution: Various substituted hydroquinone derivatives

Scientific Research Applications

1,4-Benzenediol, 2-methoxy-, diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of dyes, polymers, and pharmaceuticals.

    Biology: The compound’s derivatives have been studied for their potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

    Medicine: Research is ongoing into the use of hydroquinone derivatives in skin lightening and treatment of hyperpigmentation disorders.

    Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and antioxidant.

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-methoxy-, diacetate involves its ability to undergo redox reactions. The compound can donate electrons, thereby neutralizing free radicals and preventing oxidative damage. This redox activity is central to its antioxidant properties. Additionally, the acetyl groups can be hydrolyzed under physiological conditions, releasing the active hydroquinone derivative, which can then interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone: The parent compound, which lacks the methoxy and acetyl groups.

    2-Methoxyhydroquinone: Similar structure but without the acetyl groups.

    1,4-Benzenediol, diacetate: Lacks the methoxy group.

Uniqueness

1,4-Benzenediol, 2-methoxy-, diacetate is unique due to the presence of both methoxy and acetyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its parent compounds. These modifications can enhance its stability and solubility, making it more suitable for certain applications in organic synthesis and industrial processes.

Properties

CAS No.

75514-03-3

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(4-acetyloxy-3-methoxyphenyl) acetate

InChI

InChI=1S/C11H12O5/c1-7(12)15-9-4-5-10(16-8(2)13)11(6-9)14-3/h4-6H,1-3H3

InChI Key

UWWSJVBSLCCVDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC

Origin of Product

United States

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